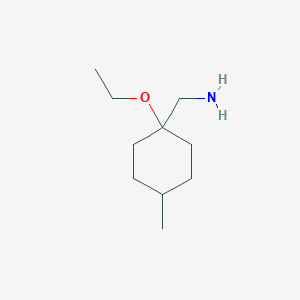
(1-Ethoxy-4-methylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-4-methylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexylmethanamine, where the cyclohexane ring is substituted with an ethoxy group and a methyl group
Preparation Methods
The synthesis of (1-Ethoxy-4-methylcyclohexyl)methanamine can be achieved through several routes. One common method involves the reaction of 4-methylcyclohexanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxy-4-methylcyclohexanol. This intermediate is then reacted with methanamine under reductive amination conditions to yield the final product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
(1-Ethoxy-4-methylcyclohexyl)methanamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Ethoxy-4-methylcyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (1-Ethoxy-4-methylcyclohexyl)methanamine involves its interaction with specific molecular targets in the body. It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1-Ethoxy-4-methylcyclohexyl)methanamine can be compared with other similar compounds, such as:
Cyclohexylmethanamine: Lacks the ethoxy and methyl groups, resulting in different chemical properties and reactivity.
(1-Methoxy-4-methylcyclohexyl)methanamine: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior.
(1-Ethoxy-4-ethylcyclohexyl)methanamine: Contains an ethyl group instead of a methyl group, which affects its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(1-ethoxy-4-methylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-3-12-10(8-11)6-4-9(2)5-7-10/h9H,3-8,11H2,1-2H3 |
InChI Key |
NVCUGHTVZLCHKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC(CC1)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















